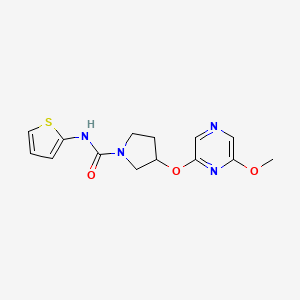

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

3-((6-Methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a methoxypyrazine moiety linked via an ether bond and a thiophen-2-yl substituent directly attached to the carboxamide nitrogen. The methoxy group on pyrazine may enhance solubility and hydrogen-bonding capacity, while the thiophene ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

3-(6-methoxypyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-20-11-7-15-8-12(16-11)21-10-4-5-18(9-10)14(19)17-13-3-2-6-22-13/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLJPTSDLUOXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a methoxypyrazine derivative reacts with a halogenated intermediate.

Attachment of the Thiophene Group: The thiophene group is often introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Oxidized derivatives of the thiophene and pyrazine rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyraz

Biological Activity

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₃S |

| Molecular Weight | 320.37 g/mol |

| CAS Number | 2034317-28-5 |

| IUPAC Name | 3-(6-methoxypyrazin-2-yl)oxy-N-(thiophen-2-yl)pyrrolidine-1-carboxamide |

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound has been evaluated alongside other derivatives for its efficacy in inhibiting cell proliferation.

Table 1: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 5.67 ± 0.12 |

| MCF-7 | 4.89 ± 0.09 |

| HeLa | 3.45 ± 0.15 |

These values indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in the HeLa cell line, which is derived from cervical cancer.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptosis rates upon treatment with the compound.

Enzyme Inhibition

In addition to its cytotoxic effects, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of c-Met kinase, a target in various cancers.

Table 2: Inhibition of c-Met Kinase by this compound

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.045 |

| Foretinib (Control) | 0.019 |

The IC₅₀ value indicates that while the compound is effective, it is slightly less potent than Foretinib, a known c-Met inhibitor.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures. For example, triazolo-pyridazine derivatives have been shown to exhibit moderate cytotoxicity against various cancer cell lines, suggesting that structural modifications can significantly influence biological activity.

Case Study: Structural Optimization

A study focused on optimizing the structure of compounds similar to this compound found that substituting different groups on the pyrrolidine ring affected both the cytotoxicity and selectivity towards cancer cells. This highlights the importance of structural nuances in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine carboxamide derivatives, focusing on structural variations and inferred pharmacological properties.

Structural Analogues from Patent and Commercial Sources

Compound 1 (BK62180):

- Name: 3-[(6-Methylpyridazin-3-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide

- Key Differences:

- Pyridazine vs. Pyrazine: The pyridazine ring (two adjacent nitrogen atoms) in BK62180 replaces the pyrazine ring (two para nitrogen atoms) in the target compound. Pyridazine’s electron-deficient nature may alter binding affinity compared to pyrazine’s balanced electronic profile.

- Thiophene Attachment: BK62180 features a thiophen-2-ylmethyl group, introducing a methylene spacer between the thiophene and carboxamide nitrogen. This increases flexibility but may reduce steric complementarity in target binding compared to the direct attachment in the target compound .

Compound 2 (BK62074):

- Name: 3-{[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

- Pyridazine with Phenyl Substituent: The phenyl group at the pyridazine 6-position enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s methoxypyrazine .

- Name: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Morpholinopyridine Core: This moiety introduces a basic tertiary amine, improving solubility in acidic environments compared to the target compound’s neutral pyrazine .

- Name: (S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

- Key Differences:

Structural and Functional Implications

Key Research Findings

Electron-Deficient vs. Electron-Rich Cores:

- Pyrazine (target) and pyridazine (BK62180, BK62074) cores exhibit distinct electronic profiles. Pyrazine’s balanced electron distribution supports hydrogen bonding with targets like kinases, whereas pyridazine’s electron deficiency may favor interactions with hydrophobic pockets .

Impact of Substituents on Bioavailability:

- The methoxy group in the target compound enhances solubility and metabolic stability compared to BK62180’s methyl group, which increases lipophilicity but may predispose to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.